molecular formula C18H21FN2O2 B5039446 (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone

(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone

Cat. No.: B5039446
M. Wt: 316.4 g/mol
InChI Key: YYQSVGMXVFKBDV-UHFFFAOYSA-N
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Description

The compound (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone is a synthetic organic molecule that features a furan ring substituted with dimethyl groups and a piperidine ring bonded to a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of a suitable amine precursor.

    Coupling with Fluoroaniline: The fluoroaniline moiety is introduced through a nucleophilic aromatic substitution reaction, where the piperidine ring is reacted with 4-fluoroaniline under basic conditions.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Substituted piperidines.

    Substitution: Various substituted anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study the interactions of fluoroaniline derivatives with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone could be explored for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests it may have activity against certain diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The fluoroaniline moiety could facilitate binding to active sites, while the piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

What sets (2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone apart is its combination of a furan ring, a piperidine ring, and a fluoroaniline moiety. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQSVGMXVFKBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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